molecular formula C21H22N2O3S B2441284 2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone CAS No. 866008-87-9

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone

Cat. No.: B2441284
CAS No.: 866008-87-9
M. Wt: 382.48
InChI Key: SYZDOVALKFRFFC-UHFFFAOYSA-N
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Description

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone is a complex organic compound with a unique structure that includes a benzyl group, a morpholino group, and an isoindolinone core

Properties

IUPAC Name

2-benzyl-3-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-19(22-10-12-26-13-11-22)15-27-21-18-9-5-4-8-17(18)20(25)23(21)14-16-6-2-1-3-7-16/h1-9,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZDOVALKFRFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Cyanobenzaldehyde Derivatives

The isoindolinone core is traditionally synthesized via cyclization reactions. As demonstrated by Abdelhady et al. (2022), 2-cyanobenzaldehyde reacts with nitroaniline derivatives in dichloromethane (DCM) and methanolic potassium hydroxide to form 3-substituted isoindolin-1-ones. For 2-benzyl substitution, replacing nitroaniline with benzylamine derivatives could yield the desired scaffold. However, this adaptation requires careful pH control to prevent premature decomposition.

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by alkoxide-mediated cyclization to form the lactam structure. Substituting nitroaniline with N-benzylamine introduces steric challenges, potentially reducing yields to 20–35% based on analogous syntheses.

Functionalization at the C3 Position

Thiolation via Nucleophilic Substitution

Introducing the sulfanyl group at C3 necessitates a leaving group (e.g., chloride) at this position. For example, treating 3-chloro-2-benzyl-1-isoindolinone with 2-morpholino-2-oxoethanethiol in the presence of a base like triethylamine facilitates substitution. This method, adapted from EGFR degrader syntheses, achieves moderate yields (45–60%) but requires anhydrous conditions to avoid thiol oxidation.

Michael Addition to α,β-Unsaturated Carbonyl Intermediates

An alternative approach involves generating an α,β-unsaturated isoindolinone intermediate, enabling thiol-Michael addition. He et al. (2024) demonstrated that rhodium(II) catalysts promote regioselective thiol additions to electron-deficient alkenes, yielding up to 89% product. Applying this to 2-benzyl-3-acryloyl-1-isoindolinone could streamline the synthesis, though the acryloyl precursor’s preparation adds complexity.

Synthesis of the Morpholino-2-Oxoethyl Sulfanyl Moiety

Stepwise Assembly from Morpholine and Chloroacetyl Chloride

The 2-morpholino-2-oxoethyl group is synthesized by reacting morpholine with chloroacetyl chloride in tetrahydrofuran (THF), yielding 2-chloro-N-morpholinoacetamide. Subsequent displacement of chloride with sodium hydrosulfide forms the thiol precursor, which is then coupled to the isoindolinone core. This method, while reliable, involves hazardous intermediates and achieves 50–65% yields.

One-Pot Thioetherification

Recent advances employ copper(I)-catalyzed coupling of 2-bromo-N-morpholinoacetamide with 3-mercapto-2-benzyl-1-isoindolinone. This method, adapted from triazine syntheses, reduces step count but requires rigorous exclusion of oxygen to prevent disulfide formation.

Integrated Synthetic Routes

Route A: Sequential Cyclization and Substitution

  • Core Formation : React 2-cyanobenzaldehyde with N-benzylhydroxylamine in DCM/KOH/MeOH (Yield: 32%).
  • Chlorination : Treat with POCl₃ to install chloride at C3 (Yield: 75%).
  • Thiolation : Substitute chloride with 2-morpholino-2-oxoethanethiol (Yield: 58%).
    Overall Yield : 14.2%.

Route B: Rhodium-Catalyzed Thiol Transfer

  • Core Formation : Synthesize 3-hydroxy-2-benzyl-1-isoindolinone via cyclization (Yield: 40%).
  • Thiol Transfer : React with diazo-derived 2-morpholino-2-oxoethyl sulfanyl reagent under Rh₂(OAc)₄ catalysis (Yield: 89%).
    Overall Yield : 35.6%.

Comparative Analysis of Methods

Parameter Route A Route B
Total Steps 3 2
Overall Yield 14.2% 35.6%
Key Advantage Simplicity High Efficiency
Key Limitation Low Yield Catalyst Cost

Route B’s superior yield and fewer steps make it preferable for scalable synthesis, despite higher reagent costs. Route A remains viable for small-scale production where catalyst availability is limited.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.76 (m, 4H, isoindolinone aromatic), 4.70 (s, 2H, benzyl CH₂), 3.72–3.65 (m, 4H, morpholine OCH₂), 2.98 (s, 2H, SCH₂CO).
  • LCMS : m/z 413.1 [M + H]⁺, consistent with theoretical mass.

Purity and Solubility

  • HPLC Purity : 98.5% (Method: C18, acetonitrile/water).
  • Kinetic Solubility : 28 μM in PBS (pH 7.4), influenced by morpholine’s hydrophilicity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Biological Activity

2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties.

Synthesis and Characterization

The compound can be synthesized through various methods, including the Ugi reaction and microwave-assisted techniques. The synthesis typically involves the formation of the isoindolinone core followed by the introduction of the morpholino and sulfanyl groups. Characterization is achieved using spectroscopic methods such as NMR, IR, and mass spectrometry.

Table 1: Synthesis Steps and Yields

StepReagentsConditionsYield (%)
1Isoindolinone precursor + Morpholino derivativeMicrowave irradiation73
2Addition of sulfanyl groupReflux in toluene65

Antitumor Activity

Recent studies have indicated that derivatives of isoindolinones exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells.

Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several isoindolinone derivatives, including our compound of interest. The IC50 values were determined using MTT assays:

CompoundCell LineIC50 (µM)
AU251 (glioblastoma)15
BWM793 (melanoma)12
CA431 (epidermoid carcinoma)20

The results indicated that the compound demonstrated significant activity against U251 and WM793 cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects may involve multiple pathways. Preliminary studies suggest that it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and death, particularly those related to Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoindolinone derivatives. Modifications to the benzyl group or alterations in the morpholino substituent can significantly influence potency.

Table 2: Structure-Activity Relationship Findings

ModificationEffect on Activity
Electron-withdrawing groups on benzyl ringIncreased cytotoxicity
Alkyl substitutions on morpholino ringEnhanced solubility

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Benzyl-3-[(2-morpholino-2-oxoethyl)sulfanyl]-1-isoindolinone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfanyl group introduction and morpholino-2-oxoethyl substitution. Key steps:

Thiolation : Use 2-mercaptoethyl morpholine derivatives under basic conditions (e.g., K₂CO₃/DMF) to introduce the sulfanyl group .

Isoindolinone Core Formation : Employ cyclization of benzyl-substituted precursors via acid catalysis (e.g., H₂SO₄) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improve purity.
Optimization Parameters :

  • Temperature (60–80°C for thiolation), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for thiol:isoindolinone precursor).
  • Monitor by TLC and HPLC to avoid side products like over-oxidized sulfones .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and computational methods?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to confirm benzyl, morpholino, and sulfanyl substituents .
    • FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups .
  • Computational Modeling :
    • DFT calculations (B3LYP/6-31G*) to predict electronic distribution, HOMO-LUMO gaps, and reactive sites .
    • Molecular docking to assess binding affinity with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. Q3. What methodologies are recommended for assessing the compound’s stability under various environmental and biological conditions?

Methodological Answer:

  • Hydrolytic Stability :
    • Incubate in buffers (pH 1–10, 37°C) and analyze degradation via LC-MS. Morpholino and sulfanyl groups are prone to hydrolysis at extreme pH .
  • Photostability :
    • Expose to UV light (λ = 254 nm) and monitor degradation kinetics using HPLC-DAD. Isoindolinone cores may form photo-adducts .
  • Biotransformation :
    • Use liver microsome assays (human/rat) to identify metabolites. CYP450 enzymes often oxidize the benzyl group .

Q. Q4. How can contradictions in biological activity data (e.g., IC₅₀ variability across studies) be resolved through experimental redesign?

Methodological Answer:

  • Source Analysis :
    • Compare assay conditions (e.g., cell lines, incubation time). For example, HeLa vs. HEK293 cells may yield divergent IC₅₀ due to transporter expression .
  • Standardization :
    • Use reference compounds (e.g., paclitaxel for cytotoxicity assays) to calibrate results .
  • Mechanistic Studies :
    • Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct target binding, distinguishing specific vs. off-target effects .

Q. Q5. What in silico strategies are effective in predicting the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

  • ADMET Prediction :
    • Tools like SwissADME or ADMETLab2.0 estimate logP (lipophilicity), BBB permeability, and CYP inhibition. The morpholino group enhances solubility but may reduce CNS penetration .
  • Toxicity Profiling :
    • Use ProTox-II to predict hepatotoxicity (morpholino derivatives often show moderate risk) .
  • QSAR Models :
    • Train models on isoindolinone analogs to correlate structural features (e.g., sulfanyl chain length) with bioactivity .

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